3-(2-Methoxyphenyl)-3'-methylpropiophenone

Beschreibung

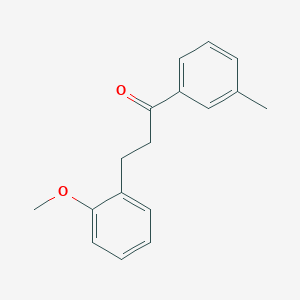

3-(2-Methoxyphenyl)-3'-methylpropiophenone is a substituted propiophenone derivative featuring a methoxy group at the 2-position of one phenyl ring and a methyl group at the 3'-position of the adjacent phenyl ring.

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-6-5-8-15(12-13)16(18)11-10-14-7-3-4-9-17(14)19-2/h3-9,12H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBZQJRKZFHGAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644159 | |

| Record name | 3-(2-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-61-4 | |

| Record name | 1-Propanone, 3-(2-methoxyphenyl)-1-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-3’-methylpropiophenone typically involves the reaction of 2-methoxybenzaldehyde with a suitable methylpropiophenone derivative under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the reactants are combined in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methoxyphenyl)-3’-methylpropiophenone may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyphenyl)-3’-methylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or other reduced derivatives.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyphenyl)-3’-methylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyphenyl)-3’-methylpropiophenone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical Properties

*Hypothetical values based on structural analogs.

Key Observations :

- Molecular Weight : Increasing substituent count elevates molecular weight. For example, 2',3'-dimethyl substitution increases MW by ~14 Da compared to the target compound.

- Boiling Point/Density : Bulky substituents (e.g., 2',3'-dimethyl) raise boiling points and density due to enhanced van der Waals interactions .

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and fluoro (electron-withdrawing) substituents alter electronic properties, affecting solubility and reactivity .

Biologische Aktivität

3-(2-Methoxyphenyl)-3'-methylpropiophenone, also known by its CAS number 898769-61-4, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structure includes a methoxyphenyl group, which is believed to contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

- Molecular Formula : C16H16O2

- Molecular Weight : 256.30 g/mol

- Chemical Structure : The compound comprises a phenyl ring substituted with a methoxy group and a methylpropiophenone moiety.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, influencing cellular processes such as inflammation and cell proliferation. Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies demonstrate that it can reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This property makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Potential

Emerging research highlights the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases involved in programmed cell death. The compound's ability to inhibit tumor growth has been documented in animal models, indicating its promise as an anticancer agent .

Case Studies and Experimental Data

A systematic review of literature reveals several studies focusing on the biological effects of this compound:

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

- Mechanistic Studies : Further elucidation of its molecular targets and pathways involved in its biological effects.

- Clinical Trials : Evaluation of its safety and efficacy in human subjects for potential therapeutic applications.

- Derivatives Exploration : Synthesis of analogs to enhance potency and selectivity against specific biological targets.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methoxyphenyl)-3'-methylpropiophenone, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Friedel-Crafts Acylation: React 2-methoxyphenyl substrates with methylpropiophenone derivatives in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time .

- Low-Temperature Conditions: To mitigate side reactions (e.g., demethylation), conduct reactions under inert atmospheres (argon) at temperatures below −70°C, as demonstrated in analogous trifluoroacetophenone syntheses .

- Yield Optimization: Use anhydrous solvents (e.g., THF) and purified starting materials to reduce impurities. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling: Use PPE (gloves, goggles, lab coat) due to hazards (skin/eye irritation, inhalation risks). Work in a fume hood to avoid vapor exposure .

- Storage: Store in airtight, light-resistant containers under nitrogen at −20°C to prevent oxidation or hydrolysis. Conduct stability assessments via periodic NMR analysis .

- Waste Disposal: Segregate waste and consult certified chemical disposal services to comply with environmental regulations .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- Chromatography:

- HPLC-MS: Use C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) to detect impurities (<2%) and validate molecular ion peaks .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) across studies?

Methodological Answer:

- Standardized Protocols: Replicate measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points) .

- Solubility Studies: Compare data in polar (DMSO, methanol) vs. non-polar (hexane) solvents under controlled temperatures. Note that methoxy groups enhance solubility in polar aprotic solvents .

- Data Reconciliation: Cross-reference with NIST Chemistry WebBook entries for analogous compounds (e.g., 3’-methoxypropiophenone derivatives) to identify systematic errors .

Q. What strategies mitigate steric hindrance during synthesis at the methoxy-substituted phenyl ring?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., sulfonamides) to position substituents ortho to methoxy groups, reducing steric clashes .

- Microwave-Assisted Synthesis: Enhance reaction kinetics to overcome steric barriers, as shown in trifluoroacetophenone preparations (e.g., 88% yield under optimized microwave conditions) .

- Computational Modeling: Employ DFT calculations to predict transition-state geometries and identify steric hotspots .

Q. How can computational modeling predict reactivity and by-products for this compound?

Methodological Answer:

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect directs electrophilic attacks to para positions .

- MD Simulations: Model solvent interactions to optimize reaction media (e.g., THF vs. DMF) for desired product formation .

- By-Product Prediction: Use software (e.g., Schrödinger’s Maestro) to simulate competing pathways, such as ketone reduction or methoxy demethylation .

Q. What in vitro models study the metabolic stability of this compound?

Methodological Answer:

- Hepatic Microsomes: Incubate with liver microsomes (human/rat) and NADPH to assess Phase I metabolism. Monitor via LC-MS for metabolites like sulfated or glucuronidated derivatives .

- CYP450 Inhibition Assays: Use fluorogenic substrates to identify CYP isoforms (e.g., CYP3A4) involved in oxidation. Methoxy groups may reduce CYP affinity, prolonging half-life .

- Metabolite Identification: Compare fragmentation patterns (MS/MS) with reference standards (e.g., 3-(3’-methoxyphenyl)propionic acid sulfate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.